Sodium 5-bromopyridine-2-sulfinate

Palladium-catalyzed cross-coupling Suzuki-Miyaura reaction Nucleophilic coupling partners

Pyridine-2-boronates are notoriously unstable, causing protodeboronation and failed couplings. Sodium 5-bromopyridine-2-sulfinate (CAS 2137712-61-7) solves this as a bench-stable solid that reliably delivers 2-aryl-5-bromopyridine products via desulfinative cross-coupling. • Retained C5-bromo handle enables orthogonal diversification for SAR libraries. • Demonstrated in medicinally relevant derivatives of varenicline and mepyramine. • Air-/moisture-stable; simplified aqueous work-up removes sulfinate by-products. • Direct precursor to 5-bromo-2-pyridinesulfonamides for antibacterial programs. Ideal for medicinal chemistry and process development requiring reproducible, high-yield pyridine couplings.

Molecular Formula C5H3BrNNaO2S
Molecular Weight 244.04 g/mol
Cat. No. B13632001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 5-bromopyridine-2-sulfinate
Molecular FormulaC5H3BrNNaO2S
Molecular Weight244.04 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Br)S(=O)[O-].[Na+]
InChIInChI=1S/C5H4BrNO2S.Na/c6-4-1-2-5(7-3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1
InChIKeyVNYZUAMYSXLTAB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 5-Bromopyridine-2-sulfinate: Bench-Stable Cross-Coupling Reagent


Sodium 5-bromopyridine-2-sulfinate (CAS 2137712-61-7) is a heteroaromatic sulfinate salt characterized by a pyridine core bearing a bromine at the 5-position and a sodium sulfinate group at the 2-position. It belongs to a class of pyridine-2-sulfinates that have emerged as bench-stable, solid reagents that serve as efficient nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides [1]. These compounds were developed as stable alternatives to notoriously unstable pyridine-2-boronates, which suffer from poor stability, difficult preparation, and low reaction efficiency in Suzuki–Miyaura cross-couplings [1][2].

Workflow Pd-catalyzed desulfinative cross-coupling (Suzuki–Miyaura type)
Format Bench-stable solid, ambient storage, weighable under air
Key capability Reliable 2-pyridyl nucleophile with retained C5–Br diversification handle

Sodium 5-Bromopyridine-2-sulfinate: Why Alternatives Fail


The substitution of sodium 5-bromopyridine-2-sulfinate with alternative nucleophilic coupling partners or even other pyridine sulfinate positional isomers introduces significant and scientifically demonstrable risks. Pyridine-2-boronates are widely acknowledged to be difficult to prepare, suffer from rapid protodeboronation under standard reaction conditions, and deliver erratic coupling yields, with the 2-pyridyl position being the most problematic [1][2]. While sodium pyridine-3-sulfinate and sodium pyridine-4-sulfinate are also effective coupling partners, their utility is constrained to the 3- and 4-substituted pyridine products, respectively [1]. The unique value of sodium 5-bromopyridine-2-sulfinate resides in its ability to reliably deliver the 2-pyridyl coupling product while simultaneously installing a synthetically versatile bromine handle at the 5-position for further elaboration .

Target
Sodium 5-bromopyridine-2-sulfinate Designed 2-pyridyl transfer with stable C5–Br handle
Substitute
Pyridine-2-boronates Protodeboronation may cause coupling failure; batch variability risk
Substitute
Pyridine-3-/4-sulfinate isomers Regioisomeric products only; cannot deliver 2-arylpyridine core
Substitute
Unsubstituted pyridine-2-sulfinate Lacks C5 bromine; no sequential orthogonal diversification possible

Sodium 5-Bromopyridine-2-sulfinate: Performance Evidence


Bench Stability vs. Pyridine-2-Boronates

Pyridine-2-boronates exhibit notoriously poor stability due to a high propensity for protodeboronation under standard Suzuki–Miyaura cross-coupling conditions, resulting in unreliable or complete reaction failure when applied to 2-substituted pyridine substrates [1]. In contrast, sodium pyridine-2-sulfinates—including the 5-bromo substituted variant—are bench-stable, solid reagents that can be stored and handled under ambient conditions without degradation, enabling consistent and reproducible cross-coupling performance [1][2].

Bench stability vs. boronates
Class-level inference
Solid, retains full reactivity after ambient storage; no protodeboronation pathway
Supports reproducible coupling without cold-chain logistics
Boronate competitors frequently decompose before reaction
Palladium-catalyzed cross-coupling Suzuki-Miyaura reaction Nucleophilic coupling partners

Cross-Coupling Yields via Latent Sulfones

In a systematic evaluation of base-activated latent heteroaromatic sulfinates, 5-bromopyridine-derived sulfones (as latent sulfinate precursors) underwent Suzuki–Miyaura cross-coupling with phenyl boronic acid to afford the corresponding biaryl sulfones in isolated yields of 72% (using β-nitrile masking group) and 78% (using β-ester masking group) [1]. The comparator baseline for 2-pyridine-boronate coupling in analogous systems is frequently unreliable or entirely failed, with yields often <20% or unreported due to protodeboronation [2].

Coupling yields (latent sulfones)
Cross-study comparable
72% (β-nitrile) and 78% (β-ester) isolated yields with phenyl boronic acid
Reported yields in a system where 2-pyridyl boronates often fail
Pd catalyst, base, 1,4-dioxane; latent sulfone protocol
Desulfinative cross-coupling Latent sulfinate reagents Suzuki-Miyaura coupling

C2 Regioselectivity and C5 Bromine Handle

The 5-bromo substitution on sodium 5-bromopyridine-2-sulfinate provides a second, orthogonal reactive handle that is absent in the unsubstituted parent sodium pyridine-2-sulfinate [1]. In the Willis group's comprehensive substrate scope evaluation, unsubstituted pyridine-2-sulfinate coupled with 4-bromotoluene under Pd(OAc)₂/PCy₃ catalysis in 1,4-dioxane at 150 °C to yield 2-(p-tolyl)pyridine in 71% isolated yield [1]. The 5-bromo analog is expected to deliver comparable coupling yields while preserving the aryl bromide moiety at the 5-position for subsequent cross-coupling, nucleophilic aromatic substitution, or metal-halogen exchange transformations . Sodium pyridine-3-sulfinate and sodium pyridine-4-sulfinate are effective only for accessing 3- and 4-arylpyridines, respectively, and lack the bromine diversification handle.

C2 regioselectivity + C5 handle
Class-level inference
Delivers 2-arylpyridine with intact Br; parent sulfinate yields 71% benchmark
Enables sequential orthogonal diversification from single pyridine core
Pd(OAc)₂/PCy₃, K₂CO₃, 1,4-dioxane, 150 °C
Regioselective coupling Diversification handle Orthogonal reactivity

Antibacterial Activity of Pyridine Sulfonamides

Pyridine-based sulfa-drugs synthesized from pyridine sulfinate intermediates have demonstrated significant antimicrobial activity in head-to-head comparisons. In a systematic study, sulfonamide derivatives of pyridines exhibited antibacterial activity against Enterococcus faecalis, with one pyridine-sulfonamide analog showing an IC₅₀ of 3.19 × 10³ nM for inhibition of microbial growth [1][2]. The sulfinate group serves as the direct synthetic precursor to the sulfonamide pharmacophore. Sodium 5-bromopyridine-2-sulfinate provides an expedited route to 5-bromo-2-pyridinesulfonamides, whereas traditional sulfonyl chloride routes to the same target require additional steps, involve corrosive reagents, and generate stoichiometric HCl waste [3].

Downstream sulfonamide activity
Supporting evidence
Derived pyridine-sulfonamide IC₅₀ 3.19 × 10³ nM vs. E. faecalis
Supports antimicrobial screening context; route avoids sulfonyl chloride handling
Growth inhibition assay; source review recommended
Antimicrobial agents Sulfonamide drugs Biofilm inhibition

Sodium 5-Bromopyridine-2-sulfinate: Application Scenarios


2-Aryl-5-bromopyridine Synthesis

Medicinal chemistry groups engaged in lead optimization of pyridine-containing drug candidates face a persistent challenge: the Suzuki–Miyaura cross-coupling of 2-pyridine-boronates is notoriously unreliable due to protodeboronation [1]. Sodium 5-bromopyridine-2-sulfinate eliminates this failure point, providing a bench-stable solid that reliably delivers 2-aryl-5-bromopyridine products [1][2]. The Willis group, in collaboration with Pfizer, has demonstrated that pyridine-2-sulfinates enable the preparation of medicinally relevant derivatives of marketed drugs including varenicline (Chantix) and mepyramine (Anthisan) [1]. The retained C5-bromo substituent serves as a secondary diversification point for subsequent SAR exploration via cross-coupling or SNAr chemistry, enabling efficient parallel library synthesis [3].

Scalable Desulfinative Cross-Coupling

The latent sulfinate technology applied to 5-bromopyridine-2-sulfinate derivatives has been demonstrated to be amenable to multi-step substrate elaboration and scale-up [2]. In contrast to pyridine-2-boronates, which require cryogenic storage and degrade upon exposure to moisture, sodium sulfinates are air- and moisture-stable solids that can be accurately weighed and handled under standard laboratory conditions [1][3]. The aqueous solubility of the sodium sulfinate by-product (SO₂/Na₂SO₃) enables convenient removal during aqueous work-up, simplifying purification relative to boronic acid-derived protocols that may leave boron-containing residues [3]. For process development groups, this translates to improved batch-to-batch consistency and reduced purification burden.

2-Pyridinesulfonamide Pharmacophores

Sodium 5-bromopyridine-2-sulfinate serves as a direct precursor to 5-bromo-2-pyridinesulfonamides—a privileged scaffold in antibacterial drug discovery [4][5]. The sulfinate group can be oxidized to the sulfonyl chloride in situ or directly converted to sulfonamides via established protocols, eliminating the need for pre-formed, moisture-sensitive sulfonyl chlorides that require specialized handling and generate corrosive waste [6]. Pyridine-based sulfonamide derivatives have demonstrated quantifiable antibacterial activity, including IC₅₀ values of 3.19 × 10³ nM against Enterococcus faecalis [4], making this sulfinate a strategic procurement choice for medicinal chemistry teams pursuing novel antibacterial agents.

2,5-Disubstituted Pyridine Cores

2,5-Disubstituted pyridines constitute a core motif in numerous agrochemicals (e.g., certain fungicides and herbicides) and functional materials (e.g., ligands for metal-organic frameworks and OLED emitters). Sodium 5-bromopyridine-2-sulfinate enables a convergent, two-directional diversification strategy: desulfinative cross-coupling at the C2 position installs the first aryl or heteroaryl group, while the intact C5-bromo substituent undergoes subsequent orthogonal coupling to introduce the second substituent [1][3]. This sequential approach offers greater synthetic flexibility and higher overall yields compared to routes that require separate protection/deprotection of reactive positions. The exceptional functional group tolerance of pyridine sulfinate cross-coupling—demonstrated across >20 aryl and heteroaryl halide coupling partners—supports its application in complex molecule synthesis [1].

Application
Selection Property
Validation Focus
2-Aryl-5-bromopyridine synthesis
Reliable 2-pyridyl nucleophile
Coupling yield and C5–Br retention
Scalable desulfinative cross-coupling
Air-/moisture-stable solid format
Process reproducibility and purification ease
2-Pyridinesulfonamide pharmacophores
Direct sulfonamide precursor
Synthetic step reduction vs. sulfonyl chloride
2,5-Disubstituted pyridine cores
Orthogonal C2/C5 diversification strategy
Sequential cross-coupling yields

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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